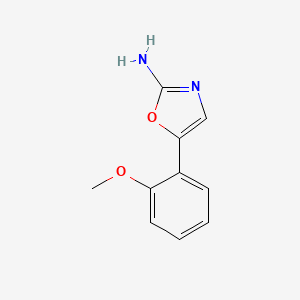![molecular formula C16H14N4O2S B2916874 4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid CAS No. 1775320-63-2](/img/structure/B2916874.png)
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid, also known as PTEN inhibitor compound II, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields such as cancer research, drug discovery, and neurodegenerative diseases.
作用机制
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II works by inhibiting the phosphatase activity of this compound, which is responsible for dephosphorylating phosphatidylinositol 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 4,5-bisphosphate (PIP2). Inhibition of this compound activity leads to the accumulation of PIP3, which activates the PI3K/Akt/mTOR signaling pathway. Activation of this pathway promotes cell survival and proliferation, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor compound II has been shown to have a significant impact on cell proliferation and survival. The compound has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, this compound inhibitor compound II has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II in lab experiments is its specificity for this compound. The compound has been shown to inhibit this compound activity without affecting other phosphatases. This specificity makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor compound II is its potential toxicity. The compound has been found to be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the compound's potential applications in other fields such as drug discovery and neurodegenerative diseases. Additionally, the mechanism of action of this compound inhibitor compound II is not fully understood, and further studies are needed to elucidate the molecular pathways involved. Finally, the development of new formulations and delivery methods may improve the efficacy and safety of this compound inhibitor compound II for clinical use.
Conclusion
In conclusion, this compound inhibitor compound II is a promising compound that has potential applications in various fields of scientific research. The compound has been shown to inhibit the activity of the tumor suppressor protein, this compound, and sensitize cancer cells to chemotherapy and radiation therapy. This compound inhibitor compound II has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. While the compound has advantages and limitations for lab experiments, its future directions in research are promising.
合成方法
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II is synthesized by reacting 4-chloro-2-aminopyrimidine with 2-(2-thienyl)ethylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetylpyridine to yield this compound inhibitor compound II. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II has been extensively studied for its potential applications in cancer research. The compound has been found to inhibit the activity of the tumor suppressor protein, this compound, which is frequently lost or mutated in many types of cancer. Inhibition of this compound activity leads to the activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and proliferation. This compound inhibitor compound II has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
4-pyridin-2-yl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22)12-10-19-16(18-8-6-11-4-3-9-23-11)20-14(12)13-5-1-2-7-17-13/h1-5,7,9-10H,6,8H2,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDODPUXWKGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2C(=O)O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)
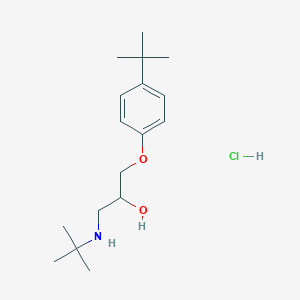
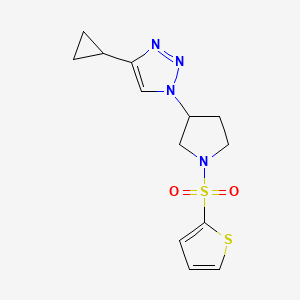
![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)
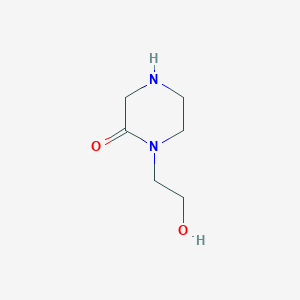

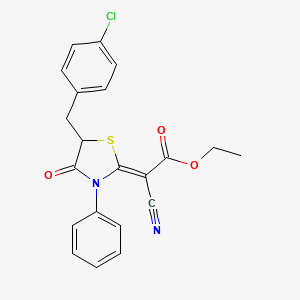

![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)
![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)
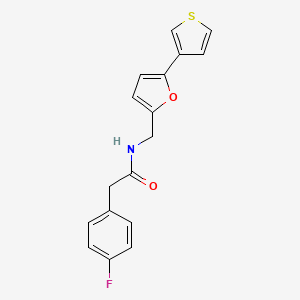
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)
